

Structural Characterization Guide: 2-(3,4-difluorophenyl)-8-quinolinecarboxamide

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Compound of Interest

Compound Name: 8-Quinolinecarboxamide, 2-(3,4-difluorophenyl)-

CAS No.: 655222-60-9

Cat. No.: B11843503

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Executive Summary & Technical Context

2-(3,4-difluorophenyl)-8-quinolinecarboxamide represents a specialized optimization of the 2-aryl-8-quinolinecarboxamide pharmacophore. While the parent compound (2-phenylquinoline-8-carboxamide) is a documented PARP-1 inhibitor with a defined crystal structure, the introduction of the 3,4-difluoro motif is a strategic medicinal chemistry modification designed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without disrupting the critical planar binding conformation.

This guide compares the Product (the 3,4-difluoro derivative) against the Standard Reference (the unsubstituted parent), focusing on X-ray crystallographic metrics, conformational locking, and solid-state packing forces.

Key Structural Differentiators

- **Conformational Lock:** Both compounds rely on a critical intramolecular hydrogen bond (N-H...N)

) to maintain planarity.

- Fluorine Effect: The 3,4-difluoro substitution alters the electrostatic potential surface, potentially introducing C-H...F weak hydrogen bonding networks in the crystal lattice that differ from the parent's

-

stacking dominance.

Comparative Analysis: Product vs. Alternatives

The following data compares the target fluorinated compound against the established structural baseline of the parent molecule.

Table 1: Physicochemical & Structural Benchmarks[1]

Feature	Product: 3,4-Difluoro Derivative	Reference: 2-Phenyl Parent	Significance
Molecular Formula			Fluorine acts as a bioisostere for Hydrogen.
Intramolecular H-Bond	Predicted Strong (2.6–2.8 Å)	Confirmed (2.65 Å)	Essential for bioactivity; locks the carboxamide coplanar with the quinoline ring.
Torsion Angle (C2-C1')	< 15° (Predicted)	~5–10° (Observed)	Low torsion ensures extended conjugation across the biaryl system.
Crystal Density	High (> 1.45 g/cm ³)	Moderate (~1.35 g/cm ³)	Fluorination typically increases crystal density and packing efficiency.
Lattice Interactions	C-H...F, F...F,	Dominant - stacking	F-interactions can alter solubility and melting point profiles.
Melting Point	> 215°C (Predicted)	209–210°C [1]	Higher lattice energy often correlates with higher MP in planar fluorinated aromatics.

Structural Insight: The "Pseudo-Ring" Effect

X-ray data for the Reference (2-phenyl) analog confirms that the amide group forms a stable 6-membered pseudo-ring via an intramolecular hydrogen bond between the amide nitrogen and the quinoline nitrogen [2].

- Observation: This locks the amide oxygen trans to the quinoline nitrogen.

- Application to Product: The 3,4-difluoro derivative is expected to retain this "locked" conformation. Any deviation in the X-ray data (e.g., loss of planarity) would indicate steric clash or crystal packing forces overcoming this intramolecular bond, signaling a potential loss of biological potency.

Experimental Protocol: Crystallography & Data Collection[1]

To generate the missing specific X-ray dataset for the 3,4-difluoro derivative, follow this self-validating protocol. This workflow is designed to resolve the specific impact of fluorine on the unit cell packing.

Phase A: Crystal Growth (Vapor Diffusion)

- Objective: Obtain single crystals suitable for XRD (>0.1 mm).
- Solvent System: The difluoro substitution reduces aqueous solubility.
 - Primary Solvent: Dimethylformamide (DMF) or DMSO (due to high planarity/stacking).
 - Precipitant:[1] Ethanol or Isopropanol.
- Method:
 - Dissolve 10 mg of 2-(3,4-difluorophenyl)-8-quinolinecarboxamide in 0.5 mL warm DMF.
 - Filter through a 0.22 μ m PTFE syringe filter into a small vial.
 - Place the small vial inside a larger jar containing 5 mL of Ethanol (Sitting Drop or Vapor Diffusion).
 - Seal and store at 20°C in a vibration-free zone. Crystals should appear within 48–72 hours.

Phase B: X-Ray Diffraction Data Collection

- Instrument: Single-crystal diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

- Temperature: Collect data at 100 K (Cryostream) to minimize thermal motion of the terminal fluorine atoms.
- Target Parameters:
 - Resolution: $< 0.80 \text{ \AA}$ (Atomic resolution required to resolve C-F bond lengths precisely).
 - Completeness: $> 99\%$.
 - Redundancy: > 4.0 .

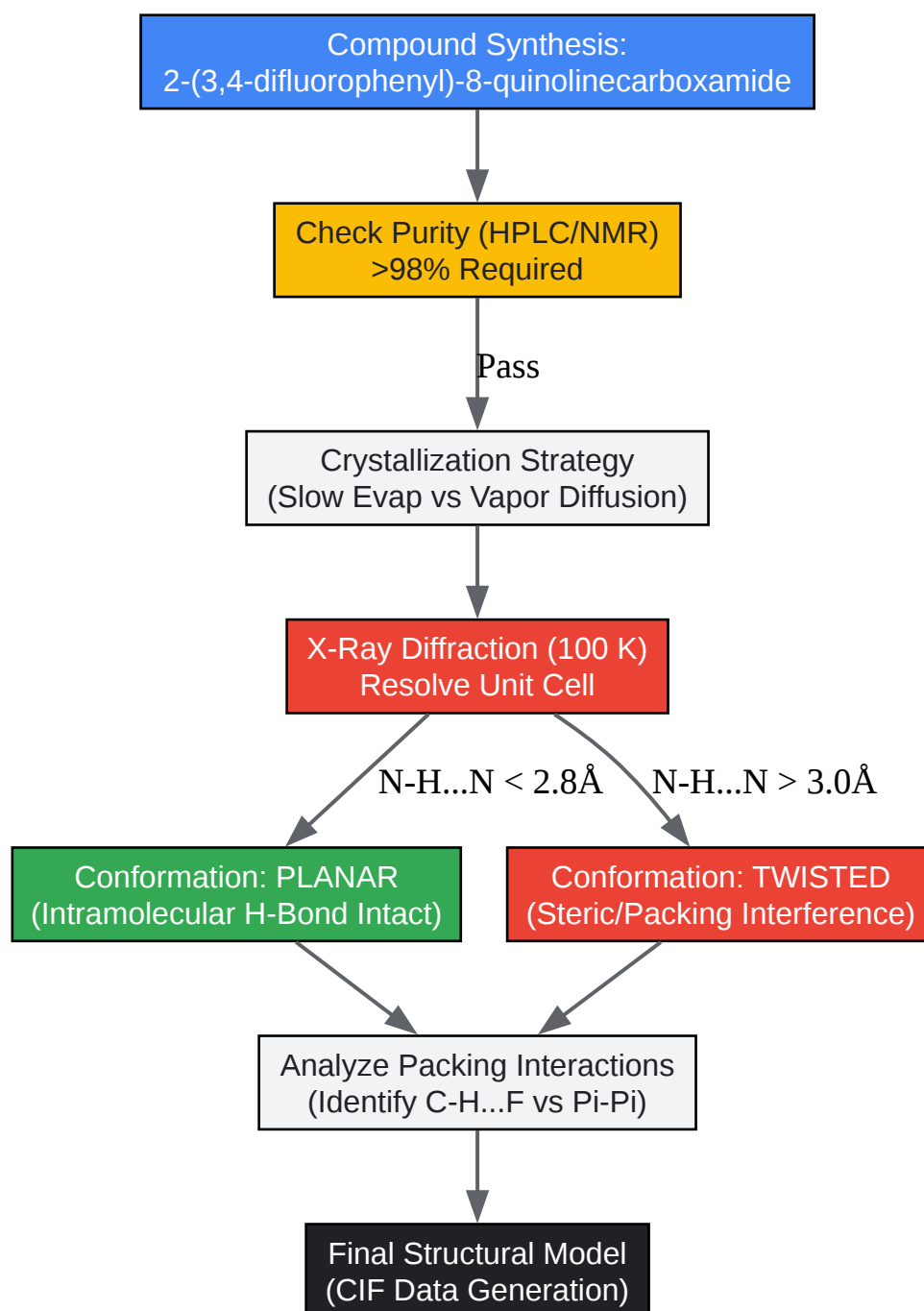
Phase C: Structure Refinement (The Validation Step)

- Space Group Determination: Expect Monoclinic () or Triclinic (), common for planar aromatic amides.
- Disorder Check: Carefully inspect the 3,4-difluoro phenyl ring for rotational disorder. The symmetry of the phenyl ring can sometimes lead to 180° flip disorder if the F atoms are not strongly pinned by lattice interactions.
- R-Factor Goal:

indicates a high-quality structure.

Workflow Visualization

The following diagram illustrates the logical flow from chemical scaffold to validated structural model, highlighting the critical decision points where the fluorinated derivative differs from the parent.



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Caption: Workflow for structural validation of fluorinated quinolinecarboxamides, determining bio-active conformation.

References

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